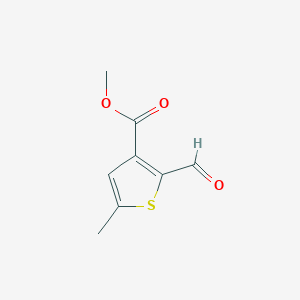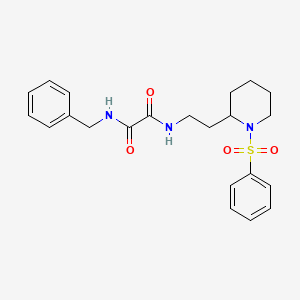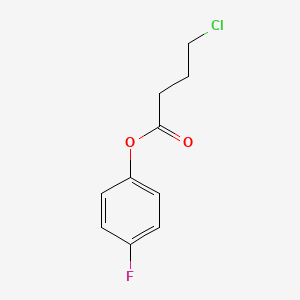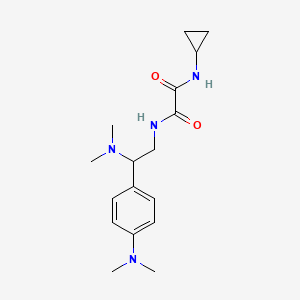
Methyl 2-formyl-5-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-formyl-5-methylthiophene-3-carboxylate (MFTC) is a chemical compound that belongs to the thiophene family. It is a yellowish liquid with a molecular weight of 228.28 g/mol. MFTC has been extensively studied due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Methyl 2-formyl-5-methylthiophene-3-carboxylate is still not fully understood. However, it has been reported that Methyl 2-formyl-5-methylthiophene-3-carboxylate may act through different pathways depending on its application. In the pharmaceutical industry, Methyl 2-formyl-5-methylthiophene-3-carboxylate may act by inhibiting the activity of specific enzymes or by modulating specific signaling pathways. In the agrochemical industry, Methyl 2-formyl-5-methylthiophene-3-carboxylate may act by disrupting specific metabolic pathways in plants or insects.
Biochemical and Physiological Effects:
Methyl 2-formyl-5-methylthiophene-3-carboxylate has been reported to exhibit different biochemical and physiological effects depending on its application. In the pharmaceutical industry, Methyl 2-formyl-5-methylthiophene-3-carboxylate has been reported to exhibit anti-inflammatory effects by reducing the production of specific cytokines and chemokines. Methyl 2-formyl-5-methylthiophene-3-carboxylate has also been reported to exhibit anti-tumor effects by inducing apoptosis in cancer cells. In the agrochemical industry, Methyl 2-formyl-5-methylthiophene-3-carboxylate has been reported to exhibit herbicidal and insecticidal effects by disrupting specific metabolic pathways in plants or insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-formyl-5-methylthiophene-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages of Methyl 2-formyl-5-methylthiophene-3-carboxylate is its high purity and stability, which makes it easy to handle and store. Another advantage of Methyl 2-formyl-5-methylthiophene-3-carboxylate is its versatility, which allows it to be used in different applications. However, one of the limitations of Methyl 2-formyl-5-methylthiophene-3-carboxylate is its high cost, which may limit its use in some experiments. Another limitation of Methyl 2-formyl-5-methylthiophene-3-carboxylate is its potential toxicity, which may require special handling and disposal procedures.
Direcciones Futuras
There are several future directions for the study of Methyl 2-formyl-5-methylthiophene-3-carboxylate. In the pharmaceutical industry, future studies could focus on the development of new Methyl 2-formyl-5-methylthiophene-3-carboxylate derivatives with improved anti-inflammatory, anti-tumor, and anti-microbial activities. In the agrochemical industry, future studies could focus on the development of new Methyl 2-formyl-5-methylthiophene-3-carboxylate derivatives with improved herbicidal and insecticidal activities. In the materials science field, future studies could focus on the development of new Methyl 2-formyl-5-methylthiophene-3-carboxylate-based materials with improved photochromic and electrochromic properties.
Métodos De Síntesis
Methyl 2-formyl-5-methylthiophene-3-carboxylate can be synthesized using different methods, including the Vilsmeier-Haack reaction, the Gewald reaction, and the Hantzsch reaction. The Vilsmeier-Haack reaction involves the reaction of 2-methylthiophene-3-carboxylic acid with DMF and POCl3 to yield Methyl 2-formyl-5-methylthiophene-3-carboxylate. The Gewald reaction involves the reaction of 2-methylthiophene-3-carboxylic acid with elemental sulfur and a primary amine to yield Methyl 2-formyl-5-methylthiophene-3-carboxylate. The Hantzsch reaction involves the reaction of 2-methylthiophene-3-carboxylic acid with formaldehyde and a primary amine to yield Methyl 2-formyl-5-methylthiophene-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 2-formyl-5-methylthiophene-3-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, Methyl 2-formyl-5-methylthiophene-3-carboxylate has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In the agrochemical industry, Methyl 2-formyl-5-methylthiophene-3-carboxylate has been reported to exhibit herbicidal and insecticidal activities. In the materials science field, Methyl 2-formyl-5-methylthiophene-3-carboxylate has been reported to exhibit photochromic and electrochromic properties.
Propiedades
IUPAC Name |
methyl 2-formyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5-3-6(8(10)11-2)7(4-9)12-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGABTUCZLFHKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627287.png)
![9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride](/img/structure/B2627288.png)
![6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2627289.png)

![N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]isonicotinamide](/img/structure/B2627291.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2627296.png)



![3-butyl-9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627301.png)

